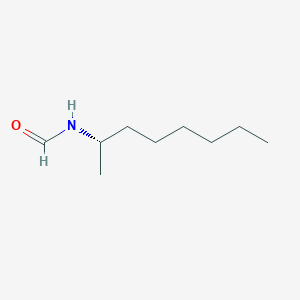

N-1-Methylheptylformamide

Description

N-1-Methylheptylformamide is a branched-chain formamide derivative with the molecular formula C₉H₁₉NO. It is a potent, enantioselective inhibitor of human alcohol dehydrogenase (ADH) isoenzymes, particularly the gamma₂gamma₂ isoform (HsADH gamma₂), with a reported inhibition constant (Ki) of 0.33–0.74 µM at pH 7 and 25°C . Its inhibitory activity stems from direct interaction with the catalytic zinc atom in ADH and structural compatibility with the hydrophobic substrate pocket of the enzyme. High-resolution crystallographic studies (1.45 Å) reveal that the R-enantiomer of this compound binds stereoselectively to HsADH gamma₂ due to key residue substitutions (e.g., Ser48 and Leu141) in the enzyme’s active site .

Properties

CAS No. |

650608-26-7 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-[(2S)-octan-2-yl]formamide |

InChI |

InChI=1S/C9H19NO/c1-3-4-5-6-7-9(2)10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11)/t9-/m0/s1 |

InChI Key |

YWFHDUFNGSJLTL-VIFPVBQESA-N |

Isomeric SMILES |

CCCCCC[C@H](C)NC=O |

Canonical SMILES |

CCCCCCC(C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-1-Methylheptylformamide typically involves the reaction of heptylamine with formic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : N-1-Methylheptylformamide can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include chromium(VI) oxide and potassium permanganate . Reduction reactions may use sodium borohydride or lithium aluminum hydride . Substitution reactions often involve halogenating agents like phosphorus tribromide .

Major Products Formed: : The major products formed from these reactions include alcohols , amines , and halides , depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-1-Methylheptylformamide has found applications in various scientific fields:

Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: : The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-1-Methylheptylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor , affecting the activity of certain enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogues

Structural Features and Selectivity

The inhibitory potency and selectivity of formamides depend on alkyl chain length, branching, and substituent groups. Below is a comparative analysis of N-1-methylheptylformamide with related compounds:

Table 1: Key Properties of this compound and Analogues

Mechanistic and Enzymatic Specificity

This compound vs. N-Heptylformamide :

While both compounds share a seven-carbon chain, this compound’s branching at the first carbon enables selective binding to HsADH gamma₂. In contrast, the linear chain of N-heptylformamide favors HsADH sigma and beta₁ isoforms. Structural studies indicate that the gamma₂ isoform’s Leu141 residue (vs. Val141 in beta₁) accommodates the methyl branch of this compound, enhancing steric complementarity .This compound vs. N-Benzylformamide :

N-Benzylformamide’s aromatic ring interacts with hydrophobic residues in HsADH beta₁’s substrate pocket, whereas the aliphatic chain of this compound fits into the gamma₂ isoform’s elongated pocket. This distinction underscores the role of substituent polarity in isoform selectivity .Comparison with Shorter-Chain Analogues :

(R)-N-(1-Methylhexyl)formamide (NMH) has a six-carbon branched chain but lacks reported ADH inhibition data. The reduced chain length may diminish binding affinity compared to this compound, highlighting the importance of optimal alkyl chain length for inhibition .

Toxicity and Metabolic Effects

This compound exhibits dose-dependent toxicity in murine models, with significant ethanol metabolism suppression observed at 0.60 mmol/kg . This toxicity surpasses that of N-isopentylformamide (0.72 mmol/kg) and N-cyclohexylformamide (0.80 mmol/kg), suggesting its branched structure may enhance metabolic interference. However, toxicity mechanisms (e.g., off-target enzyme interactions) remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.